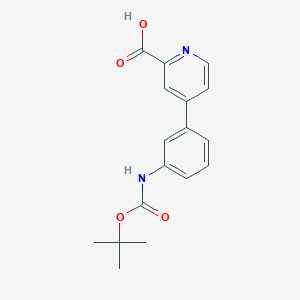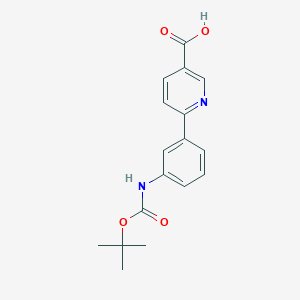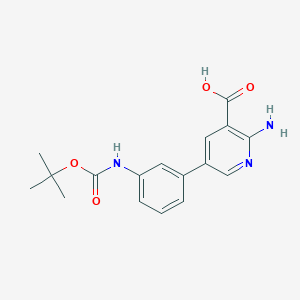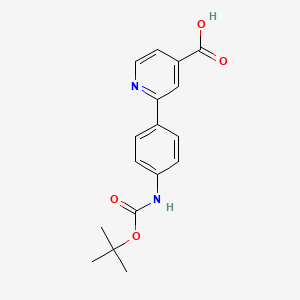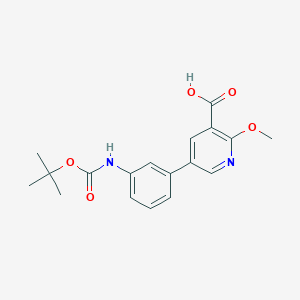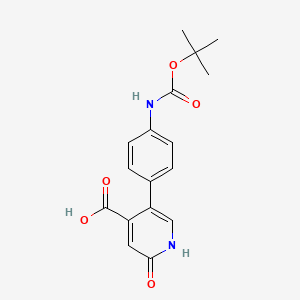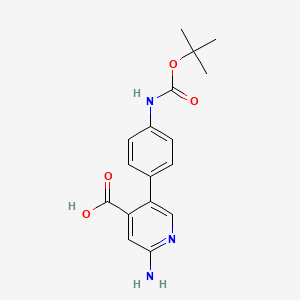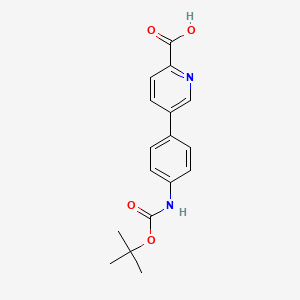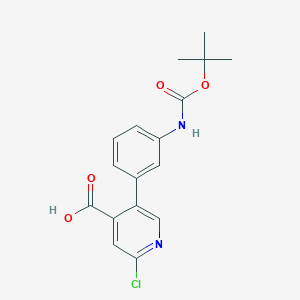
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% (5-BOC-APA-Cl) is an organic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of various compounds, and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% has been used as a reagent in various scientific research applications, such as the synthesis of new organic compounds, the study of enzyme kinetics, and the development of new drugs. It has also been used for the synthesis of polymers, for the preparation of monoclonal antibodies, and for the development of gene delivery systems.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolic pathways of various cellular processes. It is also thought to interact with proteins, lipids, and other molecules, resulting in changes in the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% are not fully understood. However, it has been shown to inhibit certain enzymes involved in the metabolism of carbohydrates and lipids, as well as to affect the levels of certain hormones. It has also been found to interact with certain receptors, resulting in changes in gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in laboratory experiments include its high purity and yield, its availability in a wide range of concentrations, and its low cost. However, it is important to note that it is a highly reactive compound, and therefore should be handled with care. In addition, the reaction conditions must be carefully optimized in order to obtain the desired product in high purity and yield.
Future Directions
The future directions for 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% include the development of new synthetic methods for the preparation of this compound, as well as the study of its mechanism of action and biochemical and physiological effects. In addition, new applications of this compound should be explored, such as its use in drug delivery systems and the development of gene therapies. Finally, further research should be conducted to determine the safety and efficacy of 5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% in biomedical applications.
Synthesis Methods
5-(3-BOC-Aminophenyl)-2-chloroisonicotinic acid, 95% is synthesized by a multi-step reaction involving the condensation of 3-bromo-2-chloro-4-nitrobenzene with ethylenediamine, followed by the reaction of the intermediate with 2-chloroisonicotinic acid. The reaction conditions are optimized to yield the desired product in high purity and yield.
properties
IUPAC Name |
2-chloro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-11-6-4-5-10(7-11)13-9-19-14(18)8-12(13)15(21)22/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSHJQPBWNAFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

